molecular formula C15H21NO3 B363217 (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide CAS No. 496779-24-9

(E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide

Cat. No.: B363217
CAS No.: 496779-24-9
M. Wt: 263.33g/mol
InChI Key: JIFOAPFJTRKCFE-RMKNXTFCSA-N
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Description

(E)-N-butyl-3-(2,5-dimethoxhenyl)acrylamide is a synthetic acrylamide derivative designed for research applications. This compound features a trans (E) configured double bond in the acrylamide linker, a structural motif known to create a conjugated system that is strongly stabilized through π-electron delocalization . The 2,5-dimethoxyphenyl moiety contributes to the molecule's properties, and the N-butyl chain can influence its overall lipophilicity and interaction with biological systems. In research settings, structurally similar caffeic acid amide derivatives are of significant interest in medicinal chemistry and biology . These compounds are frequently explored for their potential pharmacological activities, with related phenolic acid amides being investigated for various properties . From a chemical research perspective, the crystal structures of analogous compounds are often stabilized by a network of intermolecular hydrogen bonds, such as N-H⋯O and C-H⋯O interactions, which can be a point of study for material scientists . The synthesis of such compounds typically involves a condensation reaction between the appropriate aromatic acid and an amine . For research purposes, this compound is provided as a high-purity material to ensure reproducible results in experimental workflows. (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-butyl-3-(2,5-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-5-10-16-15(17)9-6-12-11-13(18-2)7-8-14(12)19-3/h6-9,11H,4-5,10H2,1-3H3,(H,16,17)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFOAPFJTRKCFE-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide can be achieved through the Knoevenagel condensation reaction. This reaction involves the condensation of cyanoacetamide with aromatic aldehydes in the presence of a base such as triethylamine. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield. For instance, the reaction can be completed in 30 minutes with yields ranging from 93% to 99% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide moiety to a more saturated form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce saturated amides. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The acrylamide moiety may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs, their substituents, and biological activities:

Compound Name Phenyl Substituents N-Substituent Biological Activity Key Findings Reference
Target Compound 2,5-Dimethoxy Butyl Inferred Structural features suggest potential cytotoxicity or antifungal activity based on methoxy positioning and N-alkyl chain. -
5m (Ev9) 3,4-Dimethoxy 2,5-Dimethoxybenzyl Cytotoxicity (SKMEL-147 cells) 50% inhibition of melanoma cell viability at 40 μM; highest activity in 3,4-dimethoxy series.
4p (Ev6) 2,5-Dimethoxy 4-Fluorophenyl Not specified Structural analog with fluorophenyl N-substituent; synthetic route highlights reactivity of 2,5-dimethoxy systems.
(Ev2) 3,4-Dimethoxy Phenyl Plasma Protein Binding (PPB) PPB = 81.27% (weaker binding vs. >90% in other analogs); suggests N-phenyl enhances diffusion to targets.
N-Butyl-3-(3,4-Dihydroxyphenyl)Acrylamide (Ev4) 3,4-Dihydroxy Butyl Pollen Tube Growth Promotion Increased pumpkin pollen tube length at 5 ppm; hydroxy groups may enhance bioactivity in plant systems vs. methoxy.
(Ev5) 3,4-Dimethoxy 1,3-Dioxoisoindolin-2-yl Antifungal Moderate activity; trimethoxy analogs show enhanced efficacy, indicating methoxy count influences potency.

Key Comparative Findings

Substituent Position and Bioactivity
  • 2,5-Dimethoxy vs.
  • Hydroxy vs. Methoxy : N-Butyl-3-(3,4-dihydroxyphenyl)acrylamide (Ev4) promotes pollen tube growth, suggesting polar hydroxy groups enhance activity in plant systems, whereas methoxy groups in the target compound may improve metabolic stability .
N-Substituent Effects
  • N-Butyl vs. N-Phenyl analogs exhibit PPB <90%, while bulky N-substituents like 2,5-dimethoxybenzyl (5m) may hinder diffusion .
Methoxy Group Count
  • Antifungal activity in Ev5’s 3,4-dimethoxy analog is moderate, but 3,4,5-trimethoxy derivatives show improved efficacy, highlighting the importance of methoxy density . The target compound’s two methoxy groups may limit antifungal potency compared to trimethoxy analogs.

Physicochemical and Pharmacokinetic Properties

  • Plasma Protein Binding (PPB) : N-Phenyl analogs (Ev2) exhibit weaker PPB (81.27%), whereas N-alkyl chains (e.g., butyl) may further reduce binding, enhancing free drug availability .
  • Synthetic Accessibility: The 2,5-dimethoxy group is synthetically tractable, as shown in Ev6’s nickel-catalyzed reductive aminocarbonylation method for fluorophenyl analogs .

Biological Activity

(E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a butyl group attached to the nitrogen atom of an acrylamide moiety, which may influence its reactivity and biological activity. The presence of the 2,5-dimethoxyphenyl group is significant as it may enhance lipophilicity and facilitate interactions with biological targets.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the acrylamide structure allows for covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially leading to modulation of enzyme activities or receptor interactions. Further research is necessary to identify specific molecular targets.

Antioxidant Activity

Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals, which can lead to cellular damage and various diseases. The antioxidant capacity of this compound remains to be quantitatively assessed in vitro and in vivo.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Similar compounds have demonstrated anti-inflammatory activities through inhibition of inflammatory mediators such as cytokines and enzymes involved in the inflammatory cascade. The potential of this compound to modulate these pathways warrants further investigation .

Neuroprotective Properties

Research into related compounds indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. These effects may be mediated through the reduction of reactive oxygen species (ROS) and modulation of autophagy processes . The neuroprotective potential of this compound could be explored through relevant cellular models.

In Vitro Studies

Experimental findings from related studies highlight the importance of structure-activity relationships (SAR) in determining biological activity. For instance, modifications in substituent groups on the phenyl ring can significantly alter potency against cancer cell lines . This suggests that this compound may have varying efficacy depending on its structural context.

Table 1 summarizes some relevant findings from studies involving structurally related compounds:

Compound NameIC50 Value (µM)Biological ActivityReference
CA-4180Anticancer (HeLa cells)
TR187<10Antitubulin
6a14Antiproliferative (MDA-MB-231)
LEI-110<0.001PLAAT inhibitor

Q & A

Q. What advanced techniques characterize electronic properties for material science applications?

  • Methodology :
  • UV-Vis spectroscopy : Measure λₐᵦₛ of the acrylamide π-system (e.g., ~280 nm for conjugated dimethoxy groups) .
  • Cyclic voltammetry : Determine HOMO/LUMO levels to assess suitability for organic semiconductors .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 190–197°C for dimethoxy derivatives vs. 184°C for bromo analogs ).
    • Resolution : Verify purity via HPLC and thermal analysis (DSC/TGA). Polymorphism or residual solvents may explain variations .

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